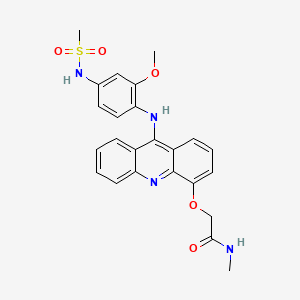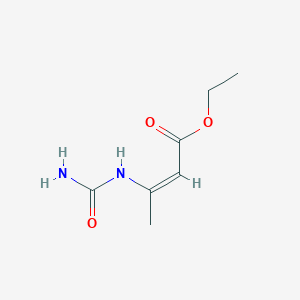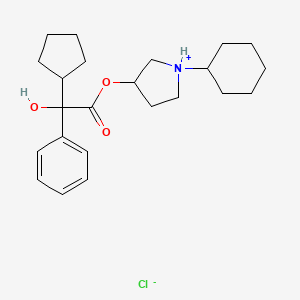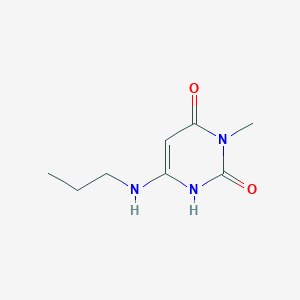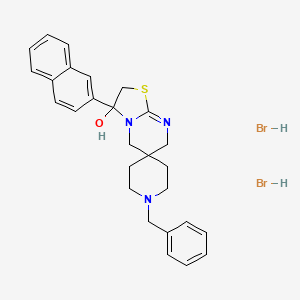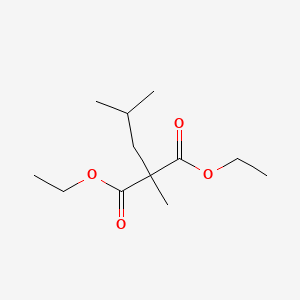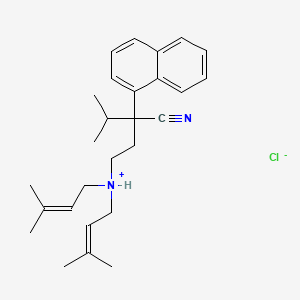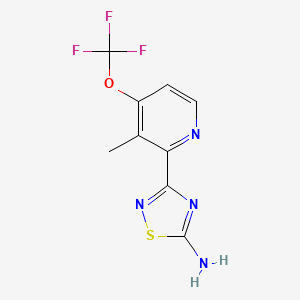
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- is an organic compound that features a benzaldehyde moiety attached to a complex heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where acrolein reacts with butadiene to form a partially hydrogenated derivative of benzaldehyde . This intermediate can then undergo further reactions to introduce the dithiino and pyrrol moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of resins, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobenzaldehyde: A partially hydrogenated derivative of benzaldehyde with similar chemical properties.
Benzaldehyde-2,3,4,5,6-d5: A deuterated form of benzaldehyde used in research for its unique isotopic properties.
Uniqueness
Benzaldehyde, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)- is unique due to its complex heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
54627-05-3 |
|---|---|
Formule moléculaire |
C13H9NO3S2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzaldehyde |
InChI |
InChI=1S/C13H9NO3S2/c15-7-8-1-3-9(4-2-8)14-12(16)10-11(13(14)17)19-6-5-18-10/h1-4,7H,5-6H2 |
Clé InChI |
CSZMVTYQXOHFHU-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
